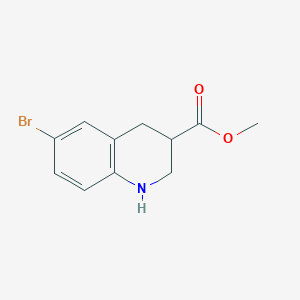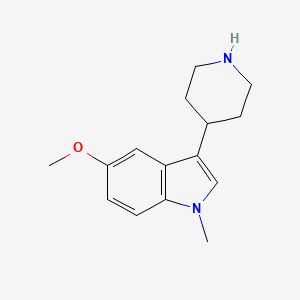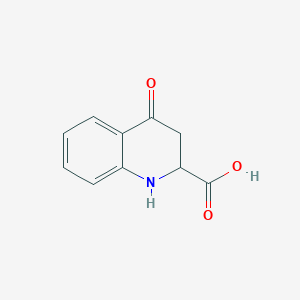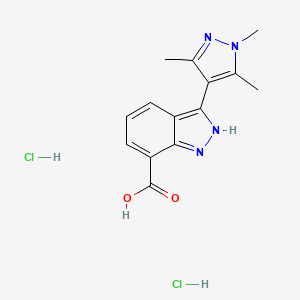
methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate
Übersicht
Beschreibung
Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its derivatives have shown promising activity against various biological targets .
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. It may also interact with DNA or proteins in cancer cells, leading to apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoate
- Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate
- Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate
Uniqueness: Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl (E)-3-(1-methylpyrazol-4-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-6-7(5-9-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUOSGKQKNFRGH-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620351 | |
| Record name | Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192661-36-2 | |
| Record name | Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
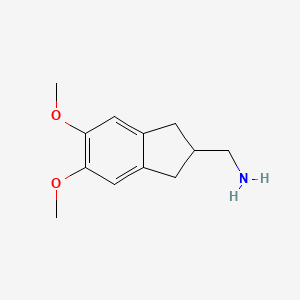
![7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B7966222.png)
![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B7966229.png)
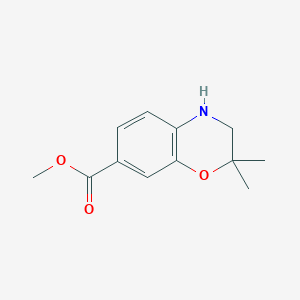
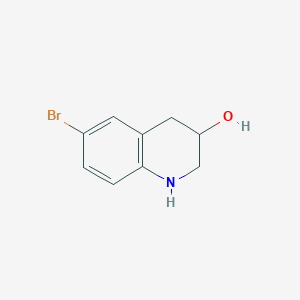
![N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B7966255.png)
![N,N,6-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B7966264.png)
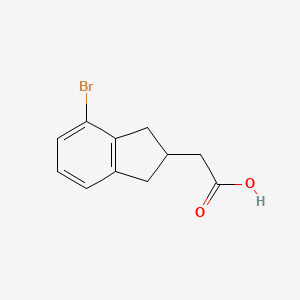
![6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B7966284.png)
